molecular formula C17H25N3O2 B5524111 2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B5524111
M. Wt: 303.4 g/mol
InChI Key: FHTPWFNDYNDEFG-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure It features a hexahydro-pyrrolo[2,3-c]pyrrol core, which is a bicyclic system, and an acetamide group attached to a methoxyphenyl ethyl side chain

Preparation Methods

The synthesis of 2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. The synthetic route may include the formation of the hexahydro-pyrrolo[2,3-c]pyrrol core through cyclization reactions, followed by the introduction of the acetamide group and the methoxyphenyl ethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, interacting with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide stands out due to its unique structure and functional groups. Similar compounds may include other hexahydro-pyrrolo[2,3-c]pyrrol derivatives with different substituents. The uniqueness of this compound lies in its specific combination of the hexahydro-pyrrolo[2,3-c]pyrrol core and the methoxyphenyl ethyl acetamide side chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-22-15-4-2-13(3-5-15)6-8-19-17(21)12-20-9-7-14-10-18-11-16(14)20/h2-5,14,16,18H,6-12H2,1H3,(H,19,21)/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTPWFNDYNDEFG-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2CCC3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2CC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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